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molecular formula C15H13ClF3N B8299573 4-[4-Chloro-3-(trifluoromethyl)phenethyl]aniline

4-[4-Chloro-3-(trifluoromethyl)phenethyl]aniline

Cat. No. B8299573
M. Wt: 299.72 g/mol
InChI Key: DUFNZSPTJJTERN-UHFFFAOYSA-N
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Patent
US06972287B1

Procedure details

The title compound was prepared from trans-1-chloro-2-trifluoromethyl-4-[2-(4-nitrophenyl)ethenyl]benzene (22.53 g, 0.069 mol) and Ra—Ni (22 g) in THF (0.5 L) at 18° C. to 29° C. (ΔP=20.5 psi) under a hydrogen atmosphere using the procedure described in Example 1, Step B. This procedure yielded a white solid, 20.0 g (66.73 mmol, 97%) of the desired product. mp 62-64° C.
Quantity
22.53 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 L
Type
solvent
Reaction Step One
Quantity
22 g
Type
catalyst
Reaction Step One
Yield
97%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5](/[CH:8]=[CH:9]/[C:10]2[CH:15]=[CH:14][C:13]([N+:16]([O-])=O)=[CH:12][CH:11]=2)=[CH:4][C:3]=1[C:19]([F:22])([F:21])[F:20]>C1COCC1.[Ni]>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][C:10]2[CH:15]=[CH:14][C:13]([NH2:16])=[CH:12][CH:11]=2)=[CH:4][C:3]=1[C:19]([F:20])([F:21])[F:22]

Inputs

Step One
Name
Quantity
22.53 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)\C=C\C1=CC=C(C=C1)[N+](=O)[O-])C(F)(F)F
Name
Quantity
0.5 L
Type
solvent
Smiles
C1CCOC1
Name
Quantity
22 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)CCC1=CC=C(C=C1)N)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 66.73 mmol
AMOUNT: MASS 20 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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